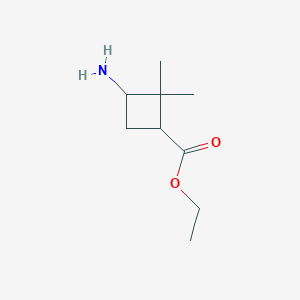
Ethyl 3-amino-2,2-dimethylcyclobutanecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-amino-2,2-dimethylcyclobutanecarboxylate is an organic compound that belongs to the class of cyclobutanecarboxylates This compound is characterized by a cyclobutane ring substituted with an amino group and an ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-2,2-dimethylcyclobutanecarboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of ethyl 2,2-dimethylcyclobutanecarboxylate with ammonia or an amine source under acidic or basic conditions to introduce the amino group. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize efficiency and minimize by-products. The use of advanced purification techniques, such as distillation or crystallization, ensures the high purity of the final product.
化学反应分析
Types of Reactions
Ethyl 3-amino-2,2-dimethylcyclobutanecarboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the ester group may produce alcohols or aldehydes.
科学研究应用
Ethyl 3-amino-2,2-dimethylcyclobutanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which ethyl 3-amino-2,2-dimethylcyclobutanecarboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions, while the ester group can participate in esterification or hydrolysis reactions. These interactions can modulate the activity of biological pathways or chemical processes.
相似化合物的比较
Similar Compounds
Ethyl 3-amino-2,2-dimethylcyclopropanecarboxylate: Similar structure but with a cyclopropane ring.
Methyl 3-amino-2,2-dimethylcyclobutanecarboxylate: Similar structure but with a methyl ester group instead of ethyl.
Ethyl 3-amino-2,2-dimethylcyclopentanecarboxylate: Similar structure but with a cyclopentane ring.
Uniqueness
This compound is unique due to its specific ring size and substitution pattern, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications and research studies.
属性
IUPAC Name |
ethyl 3-amino-2,2-dimethylcyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-4-12-8(11)6-5-7(10)9(6,2)3/h6-7H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPOSOVEZNQRPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C1(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














